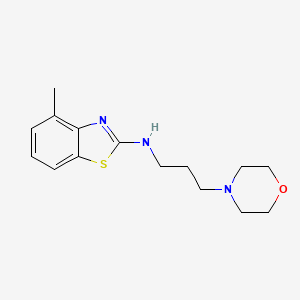

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-12-4-2-5-13-14(12)17-15(20-13)16-6-3-7-18-8-10-19-11-9-18/h2,4-5H,3,6-11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPVSLKHCCLGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel heterocyclic compound, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development who are interested in the exploration of new pharmacologically active agents.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The fused bicyclic system of a benzene ring and a thiazole ring provides a unique structural motif that can interact with various biological targets. Derivatives of 2-aminobenzothiazole, in particular, have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The incorporation of a morpholine moiety is a common strategy in drug design to enhance pharmacokinetic properties such as solubility and bioavailability. This guide details a synthetic route to a novel derivative combining these two key pharmacophores and outlines the analytical techniques for its structural elucidation.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target molecule, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, is approached through a convergent synthesis strategy. The molecule can be disconnected at the exocyclic nitrogen-carbon bond, leading to two key precursors: 4-methyl-1,3-benzothiazol-2-amine (1) and a reactive derivative of N-(3-aminopropyl)morpholine (2) , such as 4-(3-chloropropyl)morpholine .

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis will therefore involve the preparation of these two key intermediates followed by their coupling to yield the final product.

Experimental Protocols

Part 1: Synthesis of 4-methyl-1,3-benzothiazol-2-amine (1)

The synthesis of the benzothiazole core is achieved through the oxidative cyclization of o-tolylthiourea.

Step 1.1: Synthesis of o-tolylthiourea

o-Toluidine is reacted with a source of thiocyanate, such as ammonium thiocyanate, in the presence of an acid to form the corresponding thiourea derivative.

Step 1.2: Oxidative Cyclization to form 4-methyl-1,3-benzothiazol-2-amine (1)

The synthesized o-tolylthiourea undergoes an intramolecular electrophilic cyclization reaction, typically mediated by an oxidizing agent like bromine in a suitable solvent, to yield the desired 2-aminobenzothiazole derivative.[2]

Caption: Synthetic workflow for 4-methyl-1,3-benzothiazol-2-amine.

Part 2: Synthesis of 4-(3-chloropropyl)morpholine (2)

This precursor can be synthesized from morpholine and a suitable three-carbon electrophile.

Step 2.1: N-alkylation of Morpholine

Morpholine is reacted with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate, to yield 4-(3-chloropropyl)morpholine. The use of a dihalogenated propane allows for selective reaction at one end, leaving a chloro group for the subsequent coupling step.

Part 3: Coupling of Precursors to Yield the Final Product

The final step involves the N-alkylation of 4-methyl-1,3-benzothiazol-2-amine with 4-(3-chloropropyl)morpholine.

Step 3.1: Nucleophilic Substitution

A mixture of 4-methyl-1,3-benzothiazol-2-amine (1) and 4-(3-chloropropyl)morpholine (2) is heated in a suitable solvent, such as ethanol, in the presence of a base like potassium carbonate. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the reaction to completion.

Caption: Final coupling step in the synthesis.

Purification: The crude product is purified by column chromatography on silica gel to afford the pure 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine.

Characterization of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

The structural elucidation of the synthesized compound is performed using a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for all the protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.0 | m | 3H | Aromatic protons of the benzothiazole ring |

| ~6.0-5.5 | t | 1H | NH proton |

| ~3.7 | t | 4H | Morpholine protons (-O-CH2-) |

| ~3.4 | q | 2H | -NH-CH2- |

| ~2.5 | t | 4H | Morpholine protons (-N-CH2-) |

| ~2.4 | s | 3H | -CH3 on the benzothiazole ring |

| ~2.4 | t | 2H | -N-CH2-CH2- |

| ~1.9 | p | 2H | -CH2-CH2-CH2- |

13C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=N (benzothiazole) |

| ~150-120 | Aromatic carbons |

| ~67 | Morpholine carbons (-O-CH2-) |

| ~58 | -N-CH2-CH2- |

| ~54 | Morpholine carbons (-N-CH2-) |

| ~43 | -NH-CH2- |

| ~27 | -CH2-CH2-CH2- |

| ~18 | -CH3 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm-1) | Assignment |

| 3400-3300 | N-H stretching (secondary amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2800 | C-H stretching (aliphatic) |

| 1620-1580 | C=N stretching (benzothiazole ring) |

| 1550-1450 | C=C stretching (aromatic) |

| 1120-1080 | C-O-C stretching (morpholine) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

| Parameter | Predicted Value |

| Molecular Formula | C15H21N3OS |

| Molecular Weight | 291.41 g/mol |

| Expected [M+H]+ | 292.1483 |

Potential Applications and Future Research Directions

Derivatives of 2-aminobenzothiazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The title compound, with its unique combination of a 4-methyl-2-aminobenzothiazole core and a morpholinopropyl side chain, represents a promising candidate for further biological evaluation.

Future research should focus on:

-

In vitro biological screening: Evaluating the compound's activity against a panel of cancer cell lines, bacterial strains, and fungal pathogens.

-

Enzyme inhibition assays: Investigating the compound's potential to inhibit key enzymes involved in disease pathways, such as kinases or topoisomerases.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the title compound to understand the structural requirements for biological activity and to optimize its pharmacological profile.

-

In vivo studies: If promising in vitro activity is observed, further evaluation in animal models of disease will be warranted.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the novel compound 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. The predicted characterization data provides a solid foundation for the structural verification of the synthesized molecule. Given the well-documented biological importance of the benzothiazole and morpholine scaffolds, this new derivative holds significant potential as a lead compound in drug discovery programs. The detailed protocols and scientific rationale presented herein are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

-

NIST. 2-Benzothiazolamine, 4-methyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Linstrom, P.J. and Mallard, W.G. (Eds.), National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 19, 2026).

- Reddy, C.S., et al. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.

- Hussein, M.A., et al. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 2013.

- BenchChem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem, 2025.

- ChemicalBook. 4-Methoxy-2-aminobenzothiazole(5464-79-9) 13C NMR spectrum. ChemicalBook.

- PubChem. 2-Amino-4-methylbenzothiazole.

- Alekseeva, E., et al.

- SpectraBase. [4-(6-Methyl-benzothiazol-2-yl)-phenyl]-pyridin-4-ylmethylene-amine - Optional[MS (GC)] - Spectrum. SpectraBase.

- Polo, F., et al.

- Supplementary Inform

-

NIST. 2-Benzothiazolamine, 4-methyl- Mass spectrum (electron ionization). In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Linstrom, P.J. and Mallard, W.G. (Eds.), National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 19, 2026).

- SpectraBase. 4-Methyl-6-nitro-1,3-benzothiazol-2-amine - Optional[FTIR] - Spectrum. SpectraBase.

- El-Gamal, M.I., et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 2021.

- PrepChem. Synthesis of 4-(2-Benzothiazolylthio)-morpholine. PrepChem.com.

- Angeli, A., et al. A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.

- Al-Bayati, R.I.H., et al. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 2016.

- Gkizis, P.L., et al. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 2022.

- Sigma-Aldrich. 2-Amino-4-methylbenzothiazole 97. Sigma-Aldrich.

- PubChem. 2-Amino-4-methylthiazole.

- SpectraBase. 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Fathalla, W., et al. Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. Journal of Heterocyclic Chemistry, 2014.

- Venkatesh, P., et al. Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of ChemTech Research, 2009.

- PubChem. 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline.

- Manchester Organics. 4-Methyl-1,3-benzothiazol-2-amine. Manchester Organics.

- G. Mele, et al. 3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride. Molbank, 2020.

- Siddiqui, N., et al. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Tropical Journal of Pharmaceutical Research, 2008.

-

Chen, J., et al. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][4]Thiazin-4-One Derivatives. Molecules, 2023.

- Ahmad, S., et al. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 2023.

-

Ryabukhin, S.V., et al. 4-(7-Bromobenzo[d][3][4][5]thiadiazol-4-yl)morpholine. Molbank, 2019.

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Benzothiazolamine, 4-methyl- [webbook.nist.gov]

- 4. arabjchem.org [arabjchem.org]

- 5. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Introduction

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core linked to a morpholine moiety via a propyl amine chain. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2][3][4] The inclusion of the morpholine group, a common functionality in approved pharmaceuticals, can enhance pharmacokinetic properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties of this compound, drawing upon data from structurally related analogues and computational predictions to offer insights for researchers and drug development professionals.

Figure 1: Chemical structure of the title compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁N₃OS | Calculated |

| Molecular Weight | 291.41 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Likely a solid at room temperature | Inferred |

| XLogP3 | ~2.8-3.3 | Predicted |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 6 | Calculated |

| Polar Surface Area | 59.9 Ų | Predicted |

The addition of a methyl group to the benzothiazole ring is expected to slightly increase the molecular weight and lipophilicity (XLogP3) compared to its unmethylated counterpart.

Synthesis and Reactivity

A plausible synthetic route for 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine would involve a nucleophilic substitution reaction. The key starting materials would be 2-amino-4-methylbenzothiazole and a suitable 3-morpholinopropyl electrophile, such as 4-(3-chloropropyl)morpholine. The reaction would likely be carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

Sources

solubility and stability of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Solubility and Stability of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Authored by a Senior Application Scientist

Foreword: A Framework for Pre-Clinical Characterization

In the landscape of drug discovery, the journey from a synthesized molecule to a viable drug candidate is contingent on a rigorous understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as the twin pillars that dictate a compound's developability, influencing everything from bioavailability and formulation to shelf-life and therapeutic efficacy. This guide is dedicated to a specific molecule of interest: 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine .

This compound integrates two key pharmacophores: the benzothiazole ring, a scaffold present in numerous biologically active agents[1][2][3], and a morpholine-containing side chain, often incorporated to enhance aqueous solubility and modulate pharmacokinetic properties. While specific experimental data for this exact molecule is not yet prevalent in public literature, its structural motifs provide a strong basis for a predictive and methodological approach to its characterization.

This document is structured not as a static report of known data, but as a dynamic, instructional guide for the researchers, chemists, and drug development professionals tasked with its evaluation. We will proceed from a predictive analysis based on chemical structure to detailed, field-proven protocols for empirical testing. The causality behind each experimental choice will be explained, ensuring that the methodologies are not just followed, but understood. This is the self-validating system of trustworthy science: a logical, evidence-based pathway to comprehensively profile a new chemical entity.

Predicted Physicochemical Profile and Its Implications

A molecule's structure is the blueprint for its behavior. Before embarking on empirical testing, an in-silico or theoretical assessment can guide experimental design. The structure of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine contains several key features that will govern its solubility and stability.

-

Basicity and pH-Dependent Solubility : The molecule possesses two primary basic centers: the tertiary amine of the morpholine ring (pKa ~8.3-8.7 for N-alkylated morpholines) and the 2-amino group on the benzothiazole ring. This dual basicity predicts that the compound will be ionized at acidic pH, forming cationic species. This ionization dramatically increases its interaction with water, suggesting significantly higher solubility in acidic environments (e.g., the stomach) compared to neutral or basic conditions (e.g., the intestine).

-

Lipophilicity : The benzothiazole core is inherently lipophilic, while the morpholine and propyl-amine chain add hydrophilicity. The interplay between these regions will determine its overall octanol-water partition coefficient (LogP). A balanced LogP is often crucial for cell permeability and overall drug-likeness.

-

Potential Stability Liabilities : Benzothiazole derivatives can be susceptible to specific degradation pathways. The exocyclic amine and the sulfur atom in the thiazole ring are potential sites for oxidation. Furthermore, the molecule's integrity may be challenged by exposure to light (photodegradation) or extremes of pH and temperature.[4]

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Characteristic | Implication for Drug Development |

| Molecular Weight | ~305.4 g/mol | Compliant with Lipinski's Rule of Five, favoring good absorption. |

| pKa (most basic) | ~8.3 - 8.7 (predicted for morpholine) | pH-dependent solubility. Likely a Class II (low solubility, high permeability) or IV BCS candidate at physiological pH. |

| Predicted LogP | Moderately Lipophilic | A balance is needed; too high could lead to poor aqueous solubility, while too low may hinder membrane permeability. |

| Hydrogen Bond Donors | 1 (secondary amine) | Contributes to interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 4 (2 nitrogens, 1 oxygen, 1 sulfur) | Enhances potential for hydrogen bonding and aqueous solubility. |

A Methodological Guide to Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. An inadequate solubility profile can halt the development of an otherwise promising compound. The following protocols outline a robust strategy for determining both kinetic and thermodynamic solubility, providing a comprehensive picture of the compound's behavior in aqueous media.

Causality Behind the Protocol

We assess both kinetic and thermodynamic solubility because they answer different, vital questions. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), mimicking the conditions of many high-throughput screening assays. Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is the gold standard for predicting in-vivo dissolution. Assessing solubility across a pH range is crucial due to the compound's basic nature and the varying pH of the gastrointestinal tract.

Experimental Protocol: pH-Dependent Solubility Profiling

Objective: To determine the kinetic and thermodynamic solubility of the target compound at pH 2.0, 5.0, and 7.4.

Materials:

-

4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

Potassium chloride/HCl buffer, pH 2.0

-

HPLC-grade water, acetonitrile, and formic acid

-

96-well plates and shaker

-

HPLC system with UV or MS detector

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-

Kinetic Solubility Assay: a. Add 2 µL of the 10 mM DMSO stock to 98 µL of each aqueous buffer (pH 2.0, 5.0, 7.4) in triplicate in a 96-well plate. This creates a final nominal concentration of 200 µM with 2% DMSO. b. Seal the plate and shake at room temperature for 2 hours. c. Centrifuge the plate to pellet any precipitate. d. Carefully transfer the supernatant to a new plate for analysis. e. Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method. The resulting concentration is the kinetic solubility.

-

Thermodynamic Solubility Assay (Shake-Flask Method): a. Add an excess amount of the solid compound (e.g., 1 mg) to 1 mL of each aqueous buffer in separate glass vials. b. Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. After incubation, allow the vials to stand, then filter the supernatant through a 0.45 µm filter to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the filtrate using HPLC. This concentration is the thermodynamic solubility.

-

HPLC Quantification: a. Develop a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution.[5] b. Mobile Phase A: 0.1% Formic Acid in Water c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile d. Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. e. Detection: UV (at a predetermined λmax) or Mass Spectrometry. f. Create a calibration curve using known concentrations of the compound to ensure accurate quantification.

Visualization: Solubility Assessment Workflow

Caption: Workflow for pH-dependent solubility profiling.

Stability Evaluation via Forced Degradation

Understanding a compound's intrinsic stability is non-negotiable. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method, as recommended by ICH guidelines.[6][7][8]

Causality Behind the Protocol

The goal of forced degradation is not to destroy the compound, but to accelerate its decomposition to a modest extent (typically 5-20% degradation). This allows for the generation of sufficient quantities of degradation products for detection and potential identification, without the degradation chemistry becoming overly complex. The conditions chosen (acid, base, oxidation, light, heat) simulate the stresses a drug substance might encounter during its lifecycle and are mandated by regulatory bodies.[9] A stability-indicating method is one that can cleanly separate the intact parent drug from all of these stress-induced degradants.[8]

Experimental Protocol: Forced Degradation Studies

Objective: To assess the stability of the target compound under various stress conditions and identify potential degradation pathways.

Materials:

-

Target compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Photostability chamber (ICH Q1B compliant)

-

Oven for thermal stress testing

-

HPLC system as described previously

Step-by-Step Methodology:

-

Preparation: Prepare a main stock solution of the compound. For each condition, mix the stock solution with the stressor solution. A control sample (compound in solvent, no stressor) should be run in parallel.

-

Acidic Hydrolysis: a. Mix the compound solution with 0.1 M HCl. b. Incubate at 60°C for 24 hours. c. If no degradation is observed, repeat with 1 M HCl or for a longer duration. d. Before analysis, neutralize the sample with an equivalent amount of NaOH.

-

Basic Hydrolysis: a. Mix the compound solution with 0.1 M NaOH. b. Incubate at 60°C for 24 hours. c. If no degradation is observed, repeat with 1 M NaOH. d. Neutralize the sample with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: a. Mix the compound solution with 3% H₂O₂. b. Keep at room temperature for 24 hours, protected from light. c. Analyze directly.

-

Photostability: a. Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. b. A control sample should be wrapped in aluminum foil to protect it from light. c. Analyze both the light-exposed and control samples.

-

Thermal Degradation (Dry Heat): a. Store the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours. b. Dissolve the heat-stressed solid in a suitable solvent for analysis.

-

Analysis: a. Analyze all stressed samples and controls using the developed stability-indicating HPLC method. b. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. c. Note the retention times and peak areas of any new peaks (degradation products).

Data Presentation: Summary of Forced Degradation

Table 2: Forced Degradation Study Results

| Stress Condition | Reagent/Setting | Duration/Temp | % Degradation of Parent | No. of Degradation Products | Observations |

| Control | None | Room Temp | 0% | 0 | Clear solution |

| Acidic | 0.1 M HCl | 24h / 60°C | Report Value | Report Value | e.g., No change, slight color change |

| Basic | 0.1 M NaOH | 24h / 60°C | Report Value | Report Value | e.g., Discoloration observed[4] |

| Oxidative | 3% H₂O₂ | 24h / RT | Report Value | Report Value | e.g., Significant degradation |

| Photolytic | ICH Q1B | N/A | Report Value | Report Value | e.g., Degradation in solution only |

| Thermal | Dry Heat | 48h / 80°C | Report Value | Report Value | e.g., Stable |

Visualization: Forced Degradation Workflow

Caption: Workflow for a comprehensive forced degradation study.

Conclusion and Forward Look

This guide provides a robust, methodology-driven framework for the essential characterization of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. By systematically evaluating its pH-dependent solubility and its stability under forced degradation conditions, researchers can build a comprehensive data package that is critical for informed decision-making in the drug development process.

The predicted basicity of the molecule suggests that formulation strategies, such as the use of salts or pH-modifying excipients, may be necessary to ensure adequate dissolution and absorption at physiological pH. The stability profile generated from the forced degradation studies will pinpoint the compound's liabilities, guiding the selection of appropriate storage conditions, packaging, and formulation components to ensure the final drug product is safe, effective, and stable throughout its shelf-life. The data gathered through these protocols forms the bedrock of a successful Investigational New Drug (IND) application and the subsequent clinical journey.

References

- BenchChem. (2025). Stability issues of 4-Benzothiazolol under different conditions. BenchChem.

- MedCrave. (2016).

- Semantic Scholar. (2016).

- PubChem. 2-Amino-4-methylbenzothiazole. PubChem.

- PubChem. 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. PubChem.

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

- MDPI. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

- PubChem. 4-Methyl-N-(3-(4-morpholinyl)propyl)-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide. PubChem.

-

National Institutes of Health. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. [Link]

- PubChem. 2-(4-Morpholinyl)benzothiazole. PubChem.

-

ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

- MDPI. (2023). New 4-(Morpholin-4-Yl)

- PubChem. N-(3-morpholin-4-ylpropyl)-4-phenyl-1,3-thiazol-2-amine. PubChem.

-

ResearchGate. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]

-

Asian Journal of Chemistry. (2012). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry. [Link]

-

PubMed Central. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]

-

National Institutes of Health. (2024). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. NIH. [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-. BenchChem.

-

Trade Science Inc. (2012). Utilizing of 4-(benzothiazol-2-yl)phenylamine as a precursor of bioactive agents. TSI Journals. [Link]

-

Ataman Kimya. 2-(MORPHOLINOTHIO)-BENZOTHIAZOLE). Ataman Kimya. [Link]

- MDPI. (2022). 3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride. MDPI.

-

NIST. Morpholine, 4-(2-benzothiazolylthio)-. NIST WebBook. [Link]

-

Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medcraveonline.com [medcraveonline.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to the Mechanism of Action of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

A Note to the Reader: Scientific literature and publicly available databases do not contain specific information on the mechanism of action for the compound 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. However, the structural components of this molecule, specifically the benzothiazole and morpholine moieties, are characteristic of a class of compounds known to interact with the sigma-1 receptor (σ1R), a protein of significant interest in the field of neuropharmacology and drug development.

Therefore, this guide will provide an in-depth exploration of the sigma-1 receptor, a likely target for this class of compounds. We will delve into its unique structure, its function as a molecular chaperone, its intricate signaling pathways, and its therapeutic potential, particularly in the context of neurodegenerative diseases. This will serve as a foundational resource for researchers and drug development professionals interested in compounds with similar structural features.

The Sigma-1 Receptor: A Master Regulator of Cellular Homeostasis

Originally misidentified as an opioid receptor, the sigma-1 receptor is now recognized as a unique, ligand-operated intracellular chaperone protein.[1][2] It resides predominantly at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for cellular signaling and homeostasis.[3][4] Its strategic location allows it to modulate a wide array of cellular processes, making it a compelling target for therapeutic intervention in a variety of diseases.[5][6]

Molecular Architecture and Activation

The sigma-1 receptor is a 223-amino acid protein that forms homo-oligomers, existing as dimers, trimers, and higher-order structures.[3] In its inactive state, it is complexed with another ER chaperone, BiP (Binding immunoglobulin Protein).[4] Upon binding to an agonist ligand or in response to cellular stress, the sigma-1 receptor dissociates from BiP.[4] This dissociation is a key activation step, allowing the receptor to interact with a multitude of "client" proteins and modulate their function.[3][4]

Core Mechanistic Functions of the Sigma-1 Receptor

The activated sigma-1 receptor exerts its influence through several key mechanisms:

Regulation of Calcium Homeostasis

The sigma-1 receptor is a critical regulator of calcium (Ca²⁺) signaling between the ER and mitochondria.[1][3] Upon activation, it stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), a channel that releases Ca²⁺ from the ER.[1][4] This ensures efficient Ca²⁺ transfer to the mitochondria, which is vital for maintaining mitochondrial function and cellular bioenergetics.[4] Dysregulation of Ca²⁺ homeostasis is a common feature of many neurodegenerative diseases.[1][5]

Attenuation of Endoplasmic Reticulum Stress

The ER is responsible for protein folding and modification. When unfolded or misfolded proteins accumulate, it triggers the unfolded protein response (UPR), a state known as ER stress.[3] Prolonged ER stress can lead to apoptosis (programmed cell death).[3] The sigma-1 receptor, through its chaperone activity, helps to alleviate ER stress, thereby promoting cell survival.[3][4]

Modulation of Ion Channels

Activated sigma-1 receptors can translocate to the plasma membrane and other cellular compartments where they interact with and modulate the activity of various ion channels, including voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels, as well as NMDA receptors.[1][7] This modulation of ion channel activity can influence neuronal excitability and reduce excitotoxicity, a process implicated in neuronal damage in conditions like stroke and epilepsy.[7]

Promotion of Neurotrophic Signaling

Sigma-1 receptor agonists have been shown to promote neuronal survival and plasticity by upregulating the expression and secretion of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF).[7] This, in turn, activates signaling pathways like TrkB, ERK, and AKT, which are crucial for neuronal growth, differentiation, and survival.[7]

Signaling Pathways Modulated by the Sigma-1 Receptor

The multifaceted nature of the sigma-1 receptor is evident in the diverse signaling pathways it influences.

Figure 1: Simplified signaling pathway of the sigma-1 receptor.

Experimental Protocols for Investigating Sigma-1 Receptor Activity

Elucidating the mechanism of action of a putative sigma-1 receptor ligand involves a series of well-defined experimental workflows.

Workflow for Characterizing a Novel Sigma-1 Receptor Ligand

Figure 2: A typical experimental workflow for characterizing a novel sigma-1 receptor ligand.

Step-by-Step Protocol: Radioligand Binding Assay

This protocol is fundamental for determining the binding affinity of a test compound for the sigma-1 receptor.

-

Preparation of Membranes: Homogenize guinea pig brain tissue in a sucrose buffer and centrifuge to isolate the membrane fraction containing the sigma-1 receptors.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test compound.

-

Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table provides representative binding affinities (Ki values) for some known sigma-1 receptor ligands. A lower Ki value indicates a higher binding affinity.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R/σ1R) |

| (+)-Pentazocine | 3.1 | 1,580 | ~510 |

| Haloperidol | 3.2 | 4,470 | ~1,397 |

| PRE-084 | 2.2 | >10,000 | >4,545 |

| BD1063 | 9 | ~450 | ~50 |

Therapeutic Implications

The diverse functions of the sigma-1 receptor make it a promising therapeutic target for a range of disorders.

-

Neurodegenerative Diseases: By mitigating ER stress, regulating calcium homeostasis, and promoting neurotrophic factor release, sigma-1 receptor agonists are being investigated for the treatment of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][3]

-

Neuropathic Pain: Sigma-1 receptor antagonists have shown efficacy in preclinical models of neuropathic pain, suggesting a role for this receptor in pain modulation.

-

Psychiatric Disorders: The receptor's influence on neurotransmitter systems has led to research into its potential as a target for treating depression and anxiety.[8]

-

Ischemic Stroke: The neuroprotective effects of sigma-1 receptor agonists could be beneficial in reducing neuronal damage following a stroke.[9]

Conclusion

While the specific mechanism of action for 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine remains to be elucidated, its structural characteristics strongly suggest a potential interaction with the sigma-1 receptor. This intracellular chaperone protein stands at a critical nexus of cellular signaling, regulating fundamental processes that are vital for cell survival and function. A thorough understanding of the sigma-1 receptor's complex biology is essential for the rational design and development of novel therapeutics for a host of debilitating diseases.

References

- The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegener

- Role Of Sigma-1 Receptors In Neurodegener

-

Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases - MDPI. (URL: [Link])

-

Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - Frontiers. (URL: [Link])

-

Role of sigma-1 Receptors in Neurodegenerative Diseases - PubMed - NIH. (URL: [Link])

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI. (URL: [Link])

-

The Sigma-1 Receptor in Cellular Stress Signaling - Frontiers. (URL: [Link])

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed. (URL: [Link])

-

The Pharmacology of Sigma-1 Receptors - PMC - PubMed Central. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 5. "Role Of Sigma-1 Receptors In Neurodegenerative Diseases" by Linda Nguyen, Brandon P. Lucke-Wold et al. [researchrepository.wvu.edu]

- 6. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the preliminary biological evaluation of the novel benzothiazole derivative, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, yet adaptable, approach to the initial assessment of this compound's therapeutic potential. The experimental design emphasizes a self-validating system, ensuring the generation of reliable and reproducible data to inform subsequent stages of drug development.

Section 1: Compound Synthesis and Characterization

A robust and reproducible synthetic route is paramount for any screening campaign. The synthesis of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine can be achieved through a two-step process, beginning with the synthesis of the key intermediate, 4-methyl-2-aminobenzothiazole.

Synthesis of 4-methyl-2-aminobenzothiazole

The synthesis of 4-methyl-2-aminobenzothiazole can be accomplished by the oxidative cyclization of o-tolylthiourea.[3]

Protocol:

-

Suspend o-tolylthiourea in methylene chloride at room temperature.

-

Cool the suspension to a temperature between -20°C and +15°C.

-

Introduce chlorine gas into the stirred mixture. The reaction is typically carried out without a catalyst to avoid ring chlorination.[3]

-

After the reaction is complete, the resulting 4-methyl-2-aminobenzothiazole hydrochloride is filtered off.

-

The hydrochloride salt is then neutralized with an alkali solution, such as sodium hydroxide, to yield the free base, 4-methyl-2-aminobenzothiazole.[3]

Synthesis of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

The final compound is synthesized via N-alkylation of the 4-methyl-2-aminobenzothiazole intermediate with 4-(3-chloropropyl)morpholine.

Protocol:

-

Dissolve 4-methyl-2-aminobenzothiazole in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, sodium hydride (NaH), to deprotonate the amino group.

-

Add 4-(3-chloropropyl)morpholine to the reaction mixture.

-

Heat the reaction mixture to facilitate the nucleophilic substitution. A temperature of around 80-100°C is often employed for such alkylations.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Section 2: In Silico ADME Profiling

Prior to extensive in vitro testing, an in silico assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cost-effective strategy to predict its drug-likeness and potential liabilities.[4][5] The SwissADME web tool provides a comprehensive platform for this analysis.[6][7]

Methodology:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine.

-

Input the SMILES string into the SwissADME web server.[8]

-

Analyze the output, paying close attention to the following parameters:

-

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[9]

-

Solubility: Predicted aqueous solubility is a critical factor for oral bioavailability.[9]

-

Pharmacokinetics: Predictions of gastrointestinal absorption and blood-brain barrier (BBB) penetration.[3][10]

-

Drug-likeness: Qualitative assessment based on structural similarity to known drugs.

-

Medicinal Chemistry: Alerts for potentially problematic functional groups.

-

Data Presentation:

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | [Example Value] | Compliant with Lipinski's Rule (<500 g/mol ) |

| LogP | [Example Value] | Optimal lipophilicity for membrane permeability |

| H-bond Donors | [Example Value] | Compliant with Lipinski's Rule (≤5) |

| H-bond Acceptors | [Example Value] | Compliant with Lipinski's Rule (≤10) |

| GI Absorption | High | Predicted to be well-absorbed from the gut |

| BBB Permeant | No | Not predicted to cross the blood-brain barrier |

Section 3: In Vitro Cytotoxicity Assessment

The initial step in any biological screening cascade is to determine the compound's inherent cytotoxicity. This provides a therapeutic window and informs the concentration range for subsequent bioassays. We will employ two complementary assays: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.[11]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[12]

Protocol:

-

Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with a serial dilution of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Troubleshooting: Inconsistent replicate values may be due to pipetting errors, uneven cell seeding, or edge effects in the 96-well plate.[13] Some compounds can chemically reduce MTT, leading to falsely high viability readings; this can be checked by including control wells without cells.[14]

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of cytotoxicity.[15]

Protocol:

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

After the incubation period, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Data Interpretation: A dose-dependent increase in LDH release indicates cytotoxicity. Less LDH in a treated group compared to the control could suggest an inhibition of cell proliferation.[16]

Data Presentation:

| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |

| 0.1 | [Example Value] | [Example Value] |

| 1 | [Example Value] | [Example Value] |

| 10 | [Example Value] | [Example Value] |

| 50 | [Example Value] | [Example Value] |

| 100 | [Example Value] | [Example Value] |

Section 4: Antimicrobial and Antifungal Screening

Given the known antimicrobial properties of benzothiazole derivatives, a preliminary screen against a panel of pathogenic bacteria and fungi is warranted.[17]

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][18]

Protocol:

-

Prepare a standardized inoculum of bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in Mueller-Hinton broth.

-

In a 96-well plate, prepare serial dilutions of the test compound.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Antifungal Susceptibility Testing (Agar Disk Diffusion)

The agar disk diffusion method is a qualitative assay to assess the antifungal activity of a compound.[19][20]

Protocol:

-

Prepare a standardized inoculum of a fungal strain (e.g., Candida albicans) and spread it evenly onto a Mueller-Hinton agar plate.

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Place the disks onto the inoculated agar surface.

-

Incubate the plate at 35°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the area of no fungal growth) around the disk.[2] A larger zone of inhibition indicates greater antifungal activity.[21]

Section 5: Antioxidant Activity Evaluation

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. The DPPH and ABTS assays are two widely used methods to evaluate the radical scavenging activity of a compound.[1]

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH radical by an antioxidant.[22]

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add a serial dilution of the test compound.

-

Add the DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity. A lower absorbance indicates higher scavenging activity.

Considerations: The choice of solvent can influence the results, and a known antioxidant like ascorbic acid should be used as a positive control.[22]

ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of a compound to scavenge the ABTS radical cation.

Protocol:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Dilute the ABTS radical solution with ethanol to a specific absorbance.

-

In a 96-well plate, add a serial dilution of the test compound.

-

Add the diluted ABTS radical solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS radical scavenging activity.

Section 6: Mechanistic Insights - PI3K/Akt Signaling Pathway

Benzothiazole derivatives have been reported to exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt pathway, which is frequently dysregulated in cancer.[17][23] A preliminary assessment of the compound's effect on this pathway can provide valuable mechanistic clues.

References

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

-

The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (n.d.). PMC. Retrieved from [Link]

-

Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.). PMC. Retrieved from [Link]

-

I am having problems in getting results in MTT assay. How do I rectify it? (2022, June 7). ResearchGate. Retrieved from [Link]

-

How should I interpret LDH cytotoxicity assay? (2014, August 31). ResearchGate. Retrieved from [Link]

-

MIC Determination. (n.d.). EUCAST. Retrieved from [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). NIH. Retrieved from [Link]

-

In Silico Predictions of Blood-Brain Barrier Penetration: Considerations to "Keep in Mind". (n.d.). PubMed. Retrieved from [Link]

-

SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC. Retrieved from [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved from [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

-

Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. (2025, March 4). Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

-

SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023, January 16). YouTube. Retrieved from [Link]

-

N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022, February 7). PMC. Retrieved from [Link]

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PMC. Retrieved from [Link]

-

Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC. Retrieved from [Link]

-

PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). NIH. Retrieved from [Link]

-

Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]

-

Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Guidelines for the interpretation of broth microdilution results for Nocardia species. (n.d.). ResearchGate. Retrieved from [Link]

-

swiss ADME tutorial. (2022, April 17). YouTube. Retrieved from [Link]

-

The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). Frontiers. Retrieved from [Link]

-

Help. (n.d.). SwissADME. Retrieved from [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]

-

LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

-

AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017, July 1). International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved from [Link]

-

13.5B: Kirby-Bauer Disk Susceptibility Test. (2024, November 23). Biology LibreTexts. Retrieved from [Link]

-

In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. (2022, August 18). arXiv. Retrieved from [Link]

-

Small-molecule inhibitors of the PI3K signaling network. (n.d.). PMC. Retrieved from [Link]

-

struggling with MTT assay. (2023, December 18). Reddit. Retrieved from [Link]

-

Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023, July 20). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

-

Zone of Inhibition. (n.d.). Nelson Labs. Retrieved from [Link]

-

Can anyone help me with cytotoxicity assay interpretation? (2022, June 9). ResearchGate. Retrieved from [Link]

-

Which concentration must be consider for DPPH or any others antioxidant activity? (2016, March 10). ResearchGate. Retrieved from [Link]

-

MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved from [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021, May 12). PMC. Retrieved from [Link]

-

Ni(II)-catalyzed synthesis of 2-aminobenzothiazoles 3a–t from N-arylthioureas. (n.d.). ResearchGate. Retrieved from [Link]

-

PI3K/AKT Cell Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides. (2021, June 10). Preprints.org. Retrieved from [Link]

-

I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors? (2015, November 3). ResearchGate. Retrieved from [Link]

-

Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). MDPI. Retrieved from [Link]

-

Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT. Retrieved from [Link]

Sources

- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. SwissADME [swissadme.ch]

- 7. m.youtube.com [m.youtube.com]

- 8. SwissADME [swissadme.ch]

- 9. phytojournal.com [phytojournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. m.youtube.com [m.youtube.com]

- 19. asm.org [asm.org]

- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

in vitro evaluation of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the In Vitro Evaluation of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide presents a comprehensive, tiered strategy for the in vitro evaluation of a novel derivative, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine . The inclusion of a 4-methyl group and a flexible morpholinopropyl side chain at the 2-amino position suggests potential for enhanced bioactivity and favorable pharmacokinetic properties.[4][5] This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice. We will proceed from broad-based cytotoxicity screening to detailed mechanistic studies, including apoptosis and cell cycle analysis, culminating in the exploration of hypothetical signaling pathways.

Introduction: The Scientific Rationale

The therapeutic potential of benzothiazole derivatives is well-established.[2][6] Their rigid, bicyclic structure provides a versatile framework for interacting with various biological targets.[7][8] The subject of this guide, 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine (hereafter referred to as "the compound"), integrates three key structural motifs:

-

The Benzothiazole Core: A privileged scaffold known for potent biological activity.[9][10]

-

The 4-Methyl Group: An electron-donating group that can influence the electronic properties and metabolic stability of the ring system.

-

The N-(3-morpholin-4-ylpropyl) Side Chain: This feature is critical. The morpholine ring is a common moiety in approved drugs, often used to increase aqueous solubility and modulate pharmacokinetics.[4][5][11] The propyl linker adds conformational flexibility, allowing the morpholine group to adopt optimal orientations for target binding.

This guide provides a logical, stepwise workflow for characterizing the compound's in vitro pharmacological profile, with a primary focus on its potential as an anticancer agent—a common application for this class of molecules.[1][12]

Foundational Workflow for In Vitro Evaluation

A tiered approach is essential for an efficient and cost-effective evaluation. This strategy begins with broad screening and progressively focuses on more detailed mechanistic studies for promising candidates.[1]

Caption: General workflow for the in vitro evaluation of the compound.

Phase 1: Foundational Analysis & Primary Screening

Before biological evaluation, ensuring the compound's identity, purity, and basic physicochemical properties is paramount for data integrity.

Compound Preparation and Quality Control

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to confirm purity is >95%.

-

Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are required to verify the chemical structure.

-

Compound Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) in dimethyl sulfoxide (DMSO).[1] Store at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

Primary Cytotoxicity Screening: The MTT Assay

The initial step is to assess the compound's effect on cancer cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of living cells, which is a reliable proxy for cell viability.

Protocol 1: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Select a panel of human cancer cell lines. A standard panel could include MCF-7 (breast), A549 (lung), and HepG2 (liver).[1][9]

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the compound from the DMSO stock in a complete culture medium. A typical concentration range would be 0.1, 1, 5, 10, 25, 50, and 100 µM.

-

Expert Note: Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤0.5%). This is a critical control for validating the experiment.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

-

Incubate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization & Absorbance Reading:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

-

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 8.5 | 0.9 |

| A549 | Lung Cancer | 12.2 | 1.5 |

| HepG2 | Liver Cancer | 15.8 | 2.1 |

| U87MG | Glioblastoma | > 100 | 2.5 |

| HFF-1 | Normal Fibroblast | > 100 | 5.0 |

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent and selective cytotoxicity against cancer cells, the next logical step is to investigate how it induces cell death.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[1] We can assess this using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol 2: Annexin V/PI Staining for Apoptosis

-

Cell Treatment:

-

Seed cells (e.g., MCF-7) in a 6-well plate and grow to ~70% confluency.

-

Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with a complete medium. Centrifuge all collected cells and wash twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes in the dark at room temperature.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Data Interpretation:

-

Lower-Left (Annexin V- / PI-): Live cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells.

-

-

Caption: Intrinsic and extrinsic pathways of apoptosis.

Cell Cycle Analysis

The compound may exert its cytotoxic effects by arresting the cell cycle at a specific phase. This can be investigated by staining DNA with propidium iodide (PI) and analyzing the cell population distribution by flow cytometry.

Protocol 3: Cell Cycle Analysis

-

Cell Treatment and Harvesting: Follow the same procedure as in Protocol 2 (steps 1 and 2).

-

Cell Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

Expert Note: Proper fixation is crucial. Adding ethanol too quickly will cause cell clumping and poor data quality.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the pellet in 500 µL of PI/RNase staining buffer.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze using a flow cytometer, measuring the fluorescence intensity of the PI signal. The DNA content will correspond to the cell cycle phase (G0/G1, S, G2/M).

-

Table 2: Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h Treatment

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 65% | 20% | 15% |

| Compound (IC₅₀) | 25% | 15% | 60% |

Phase 3: Hypothetical Target & Pathway Analysis

The structural features of the compound—a benzothiazole core and a morpholine group—are present in many known kinase inhibitors.[13] A plausible hypothesis is that the compound inhibits a key signaling pathway involved in cell proliferation and survival, such as the MAPK/ERK pathway, leading to G2/M arrest and apoptosis.

Caption: Hypothetical signaling pathway inhibited by the compound.

This hypothesis can be tested using Western Blotting to probe the phosphorylation status of key proteins like ERK. A reduction in phosphorylated ERK (p-ERK) levels upon treatment with the compound would support this proposed mechanism of action.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach for the comprehensive . By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a robust pharmacological profile of the compound. Positive results, such as potent and selective anticancer activity driven by apoptosis induction and cell cycle arrest, would provide a strong rationale for advancing the compound to preclinical in vivo studies.

References

- Experimental protocol for evaluating benzothiazole deriv

- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. (URL: )

- Synthesis and in vitro evaluation of new benzothiazole derivatives as schistosomicidal agents - PubMed. (URL: )

- Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents - Semantic Scholar. (URL: )

- Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. (URL: )

- In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - NIH. (URL: )

- A review on pharmacological profile of Morpholine derivatives - ResearchG

- Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed. (URL: )

-

Synthesis and Biological Activity Evaluation of Benzothiazole-isoquinoline Derivatives. (URL: [Link])

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (URL: )

- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed Central. (URL: )

- (PDF) Morpholines.

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (URL: [Link])

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. (URL: [Link])

- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PubMed Central. (URL: )

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: [Link])

-

Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][14]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - NIH. (URL: )

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed. (URL: [Link])

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][15]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. (URL: [Link])

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Synthesis and in vitro evaluation of new benzothiazole derivatives as schistosomicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel Benzothiazole Derivatives for Neuroprotection: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Foreword: The Imperative for Neuroprotective Innovation

The landscape of neurological disorders is one of the most challenging frontiers in modern medicine. Conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor decline. The core challenge lies in the brain's limited capacity for regeneration, making the preservation of existing neurons—a concept known as neuroprotection—a primary therapeutic goal.[1]